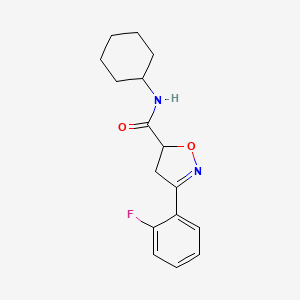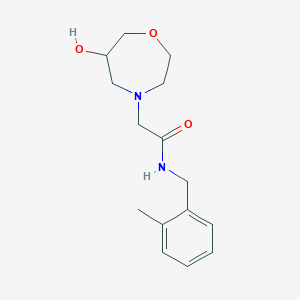
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABP-688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has drawn significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Development of Radioligands
- N-cyclohexyl derivatives have been studied for developing fluorine-18-labeled radioligands. These radioligands are used for positron emission tomography (PET) imaging, particularly for visualizing serotonin 5-HT1A receptors in the brain. For instance, (Lang et al., 1999) investigated fluorinated derivatives of WAY 100635 for their biological properties, indicating their potential in neuroscience research.
Isoxazol Derivatives in Immunology
- Isoxazol derivatives, like N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, have been explored for their effects on immune functions. For example, (Knecht & Löffler, 1998) studied isoxazol leflunomide and its metabolites for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This research has implications for developing immunosuppressive agents.
Antagonists in Serotonin Receptor Research
- N-cyclohexyl derivatives are also used in developing selective antagonists for serotonin receptors. (Kwon et al., 2010) discovered a compound that acts as a selective human serotonin 5-HT2B antagonist. This research contributes to understanding serotonin receptor functions and developing related therapeutics.
Synthesis and Characterization
- These compounds are also the subject of synthetic and characterization studies, which form the foundation for their application in medicinal chemistry. For instance, (Özer et al., 2009) conducted synthesis and structural characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are crucial for understanding their chemical properties and potential applications.
Antitumor and Antimicrobial Activities
- Research has also been conducted on the potential antitumor and antimicrobial activities of these compounds. For example, (Cihan-Üstündağ & Çapan, 2012) synthesized derivatives and evaluated their in vitro antimycobacterial activity, contributing to the search for new therapeutic agents.
Imaging and Diagnostic Applications
- Another application is in the field of imaging and diagnostics. (Ryu et al., 2007) focused on 18F-FCWAY, a compound used in PET imaging of serotonin receptors in the brain, and investigated how to enhance its effectiveness for better visualization of receptor distribution.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFPEPGCMKCDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)
![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)